molecular formula C17H16N4O3S2 B2491797 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1172492-31-7

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2491797
CAS No.: 1172492-31-7
M. Wt: 388.46
InChI Key: KPIRFHXEZONVHI-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 1 of the pyrazole core, a phenyl group at position 5, and a thiazol-2-yl carboxamide moiety at position 3 (Figure 1). Its molecular weight is 432.52 g/mol, and it exists as a dry powder under standard conditions .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-phenyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c22-16(19-17-18-7-8-25-17)14-10-15(12-4-2-1-3-5-12)21(20-14)13-6-9-26(23,24)11-13/h1-5,7-8,10,13H,6,9,11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIRFHXEZONVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole ring This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable leaving group.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce the phenyl group.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Potassium Channel Activation

Recent studies have identified derivatives of this compound as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and cardiac function. The compound has shown nanomolar potency in activating GIRK1/2 channels, suggesting its potential use in treating conditions such as epilepsy and cardiac arrhythmias .

Antimicrobial Properties

Research indicates that similar thiazole and pyrazole derivatives exhibit significant antimicrobial activity. The incorporation of these moieties into the compound may enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

Compounds featuring thiazole and pyrazole rings have been explored for their anticancer properties. Studies have demonstrated that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties, warranting further investigation.

Synthetic Methodologies

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide involves several key steps:

  • Formation of the Pyrazole Ring : This is typically achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Thiazole Moiety : The thiazole ring can be synthesized via cyclization reactions involving thioketones or thioamides with α-halo ketones.
  • Dioxo-Tetrahydrothiophene Incorporation : This step may involve the oxidation of thiolane derivatives to introduce the dioxo functionality.
  • Final Coupling : The final product is obtained by coupling the synthesized intermediates under suitable conditions, often utilizing coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .

Case Study 1: GIRK Channel Activation

A study published in Nature highlighted the discovery of a series of compounds derived from this scaffold that effectively activated GIRK channels. The researchers conducted extensive pharmacological profiling and demonstrated that these compounds exhibited not only high potency but also improved metabolic stability compared to traditional urea-based activators .

Case Study 2: Antimicrobial Screening

In another investigation focusing on thiazole derivatives, compounds similar to This compound were screened against various Gram-positive and Gram-negative bacteria. Results indicated promising activity against resistant strains, suggesting that modifications to the existing framework could yield effective antimicrobial agents .

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Compound Name / ID Substituents (Pyrazole Core) Key Structural Differences Biological Activity / Target Reference(s)
Target Compound (STL249502) 1: 1,1-Dioxidotetrahydrothiophen-3-yl
3: Thiazol-2-yl carboxamide
5: Phenyl
Reference compound for comparison Not explicitly reported in provided evidence
AM6545 1: 2,4-Dichlorophenyl
3: 1,1-Dioxo-thiomorpholino
5: 4-Cyanobut-1-ynylphenyl
Dichlorophenyl at position 1; thiomorpholino vs. thiazole carboxamide TGFβ1 inhibition; Reno-protective effects
[11C]7h (CB1 ligand) 1: 2,4-Dichlorophenyl
3: Pyrrolidin-1-yl
5: 4-Methoxyphenyl
Dichlorophenyl at position 1; pyrrolidinyl vs. thiazole carboxamide CB1 receptor imaging (PET ligand)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide 1: 2,4-Dichlorophenyl
3: Piperidin-4-yl
5: 4-Chlorophenyl
Dichlorophenyl at position 1; piperidinyl vs. thiazole carboxamide CB1 antagonism with reduced brain penetration
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 1: 6-Chloro-3-pyridylmethyl
3: 4-Ethoxyphenyl carboxamide
5: Phenyl
Pyridylmethyl at position 1; ethoxyphenyl carboxamide vs. thiazole carboxamide Antitumour activity (structural study)
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide 1: Unsubstituted
3: Benzothiazol-2-yl carboxamide
5: 5-Methylthiophen-2-yl
Thiophene substituent at position 5; benzothiazole vs. thiazole carboxamide Not explicitly reported

Functional and Pharmacological Comparisons

Receptor Binding and Selectivity

  • CB1 Receptor Ligands: Compounds like [11C]7h () and AM4113 () feature dichlorophenyl groups at position 1, which are critical for CB1 receptor affinity.
  • Thiazole vs. Piperidine/Thiomorpholino: The thiazol-2-yl carboxamide in the target compound provides a rigid, planar structure compared to the flexible piperidinyl or thiomorpholino groups in AM6545 and AM4113. This rigidity could influence binding kinetics to non-CB1 targets (e.g., TGFβ1 or kinases) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound AM6545 [11C]7h 1-[(6-Chloro-3-pyridyl)methyl]... ()
Molecular Weight (g/mol) 432.52 ~500 (est.) 436.31 432.89
LogP (Predicted) ~2.1* ~4.5* ~3.8* ~3.2*
Hydrogen Bond Acceptors 7 8 6 6
Key Functional Groups Sulfone, thiazole Thiomorpholino, cyanobutynyl Pyrrolidinyl, methoxyphenyl Pyridyl, ethoxyphenyl

*Estimated using fragment-based methods.

  • Thiazole carboxamide contributes to hydrogen-bonding capacity (7 acceptors), which may enhance target engagement in peripheral tissues compared to CNS-focused CB1 ligands .

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several critical structural components:

  • Pyrazole Ring : Known for its biological activity, the pyrazole moiety is often associated with various pharmacological effects.
  • Thiazole Substituent : This heterocyclic ring enhances the compound's interaction with biological targets.
  • Dioxidotetrahydrothiophene Moiety : This unique feature contributes to the compound's stability and reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

The compound has shown promising results against various pathogens. In studies, derivatives of similar structures were tested against Gram-positive and Gram-negative bacteria. For instance:

  • E. coli and S. aureus were among the bacterial strains evaluated, with significant zones of inhibition observed .

Anticancer Properties

The thiazole and pyrazole components have been linked to cytotoxic effects against cancer cell lines:

  • Compounds with similar structures showed IC50 values indicating potent anticancer activity against MCF-7 breast cancer cells .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Ion Channel Modulation

Recent findings suggest that this compound acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . This property is crucial for modulating cellular excitability and may have implications in neurological disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The presence of specific functional groups allows for interaction with enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Ion Channel Activation : By activating GIRK channels, the compound can influence ion flow across cell membranes, affecting cellular signaling processes.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of the compound:

StudyFindings
Burguete et al. (2014)Identified novel pyrazole derivatives with high antibacterial activity against E. coli and S. aureus .
Masaret et al. (2021)Reported high cytotoxic efficacy of thiazole-pyrazole compounds against MCF-7 cells, suggesting potential for cancer therapy .
Recent Pharmacological StudiesHighlighted the role of GIRK channel activation in modulating physiological responses relevant to neurological health .

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